molecular formula C6H8N2S4 B14322027 2,2'-Disulfanediylbis(2,3-dihydro-1,3-thiazole) CAS No. 112315-94-3

2,2'-Disulfanediylbis(2,3-dihydro-1,3-thiazole)

Cat. No.: B14322027
CAS No.: 112315-94-3
M. Wt: 236.4 g/mol
InChI Key: DVSDAVRNXWFBNO-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) typically involves the reaction of thioamides with appropriate alkylating agents. One common method is the di-alkylation of thioamides, which was first reported by Richard Willstatter in 1909 . Another approach involves the reaction of 2-aminoethanethiols with suitable reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of thiazole synthesis, such as the use of thioamides and alkylating agents, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) involves its interaction with various molecular targets. The compound’s thiazole ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This linkage allows for the formation of more complex structures and interactions compared to simpler thiazole derivatives .

Properties

CAS No.

112315-94-3

Molecular Formula

C6H8N2S4

Molecular Weight

236.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,3-thiazol-2-yldisulfanyl)-2,3-dihydro-1,3-thiazole

InChI

InChI=1S/C6H8N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-8H

InChI Key

DVSDAVRNXWFBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(N1)SSC2NC=CS2

Origin of Product

United States

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